

# 5-Br-DMT vs DMT psychedelic potency

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## Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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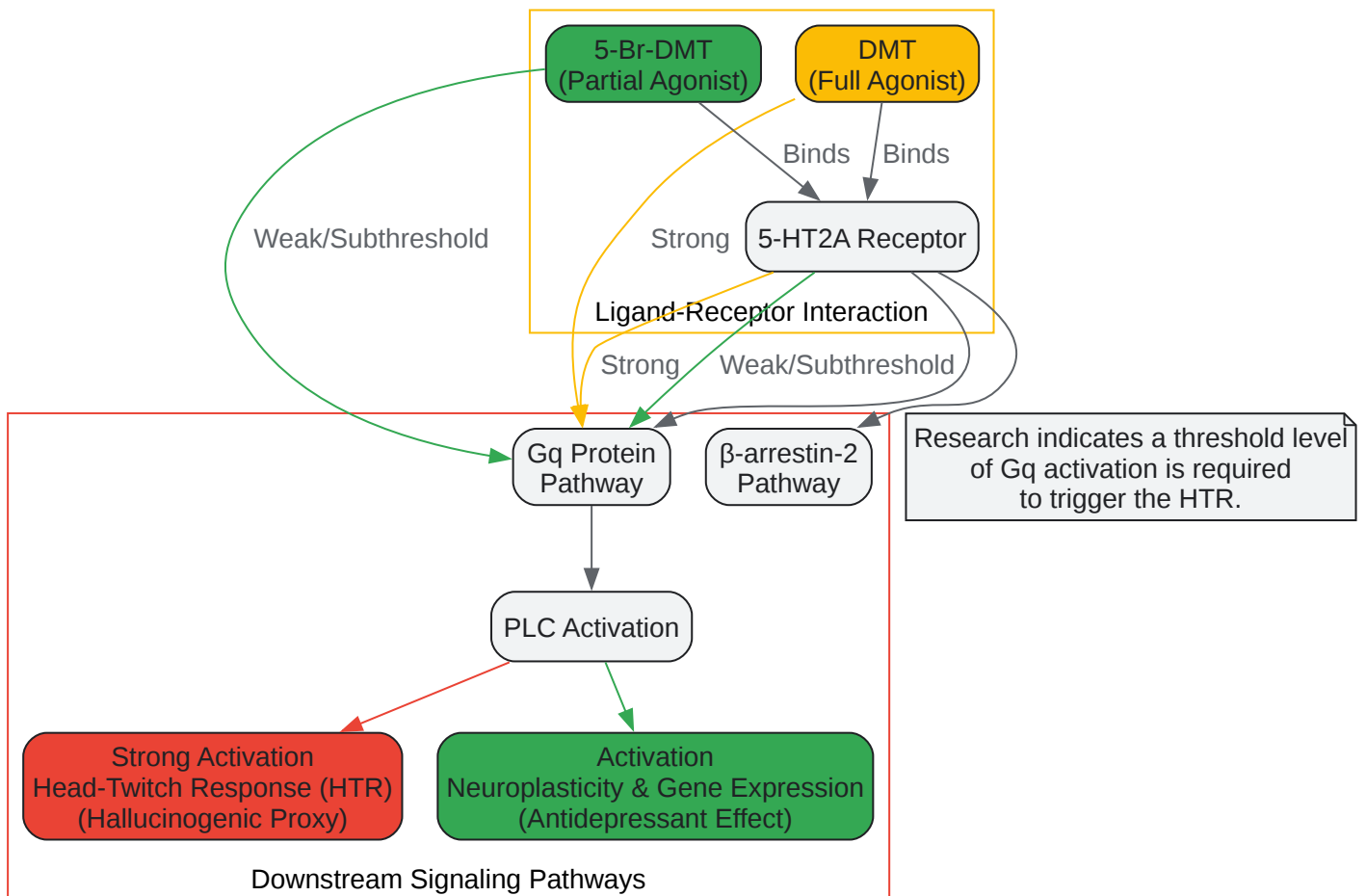
## Quantitative Data Comparison

Feature	5-Bromo-DMT (5-Br-DMT)	N,N-Dimethyltryptamine (DMT)
Primary Psychedelic Action	Non-hallucinogenic / Low hallucinogenic potential [1] [2]	Potent hallucinogen [3]
5-HT2A Receptor Affinity (Ki)	138 nM [1]	68.3 nM (In-house data for reference, not direct comparison) [4]
5-HT2A Functional Activity	Partial agonist (EC50: 77.7-3090 nM) [1]	Full agonist [4]
Head-Twitch Response (HTR) in Mice	Does <b>not</b> induce HTR, even at 50 mg/kg; antagonizes HTR from other psychedelics [1] [2]	Induces a robust HTR, a key behavioral proxy for psychedelic effect [2] [4]
In vivo Antidepressant Effect	Yes (Single 10 mg/kg dose in mice) [2]	Yes [3]
Key Molecular Effects	Upregulates plasticity genes (Arc, Egr-1/2/3); promotes dendritic growth [2]	Promotes structural and functional neuroplasticity [2] [3]
Psychoplastogenic	Yes [1] [2]	Yes [2] [3]

The drastically different effects of 5-Br-DMT and DMT, despite their similar chemical structures, are rooted in their distinct interactions with the serotonin 2A (5-HT<sub>2A</sub>) receptor and its downstream signaling pathways.

## Signaling Pathway Mechanism

The diagram below illustrates the current understanding of how 5-Br-DMT and DMT differentially engage the 5-HT<sub>2A</sub> receptor to produce their distinct effects.



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The core mechanism involves **Gq-protein signaling efficacy**. Research indicates that a **threshold level of 5-HT<sub>2A</sub> receptor Gq activation is required to induce the head-twitch response (HTR)**, the behavioral proxy for psychedelic effects [4]. While DMT is a full agonist that provides strong Gq activation surpassing this threshold, 5-Br-DMT acts as a partial agonist, providing only weak Gq signaling that remains below the hallucinogenic threshold while still engaging pathways linked to neuroplasticity and antidepressant effects [1] [2] [4].

## Experimental Protocols for Key Findings

For researchers, here are the methodologies behind the critical data.

- **Head-Twitch Response (HTR) Assay:** This is the primary behavioral test for predicting psychedelic potential in rodents [2] [4]. Mice are administered the compound (e.g., 5-Br-DMT at 50 mg/kg, i.p.) and placed in an observation chamber. Trained observers, blinded to the treatment, count the characteristic head twitches over a set period (e.g., 20 minutes). **Key Outcome:** 5-Br-DMT fails to induce HTR, whereas DMT and 5-F-DMT produce robust, dose-dependent responses [1] [2].
- **Forced Swim Test (FST) for Antidepressant Effect:** This common model assesses behavioral despair [2]. Mice are subjected to a stress paradigm to induce a depressive-like state. They then receive a single dose of the test compound (e.g., 5-Br-DMT at 10 mg/kg, i.p.) and are later placed in an inescapable water-filled cylinder. The time the mouse spends immobile versus actively swimming/climbing is scored. A significant reduction in immobility time indicates a rapid antidepressant-like effect. **Key Outcome:** A single dose of 5-Br-DMT produces a significant reduction in immobility [2].
- **Gene Expression Analysis via qPCR:** To measure neuroplasticity markers, brain regions like the prefrontal cortex and hippocampus are dissected after in vivo drug treatment [2]. RNA is extracted, converted to cDNA, and quantitative PCR (qPCR) is run with specific primers for immediate early genes (IEGs) like *Arc*, *Egr-1*, *Egr-2*, and *Egr-3*. **Key Outcome:** 5-Br-DMT upregulates these plasticity-related IEGs, similar to classic psychedelics [2].

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## References

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